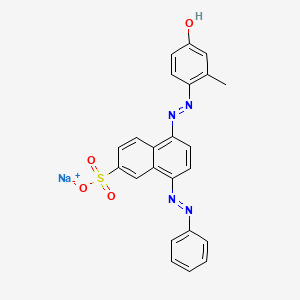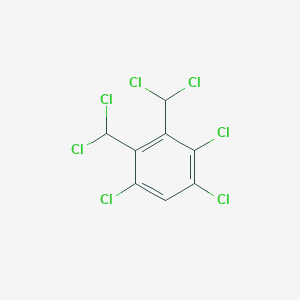
tert-BUTYROPHENONE, 3',4'-DIHYDROXY-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- is an organic compound that belongs to the class of phenones It is characterized by the presence of a tert-butyl group attached to the phenyl ring and two hydroxyl groups at the 3’ and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of tert-butylbenzene with a suitable acyl chloride, followed by hydroxylation of the resulting product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated products.
科学的研究の応用
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The tert-butyl group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.
類似化合物との比較
Similar Compounds
tert-BUTYROPHENONE, 3’,4’-DIMETHOXY-: Similar structure but with methoxy groups instead of hydroxyl groups.
4-tert-Butylphenol: Lacks the carbonyl group and hydroxyl groups.
3-(4-tert-Butylphenyl)propanal: Contains an aldehyde group instead of a ketone.
Uniqueness
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- is unique due to the presence of both hydroxyl groups and a tert-butyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
72017-59-5 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6,12-13H,1-3H3 |
InChIキー |
PYYHPJWXMOZDTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


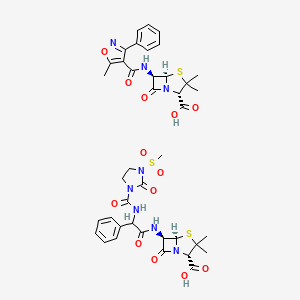
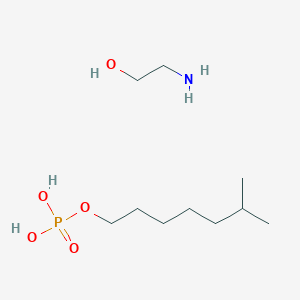
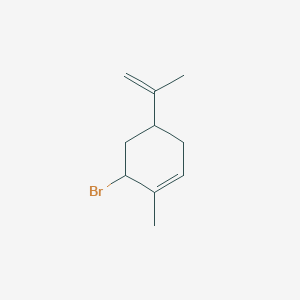
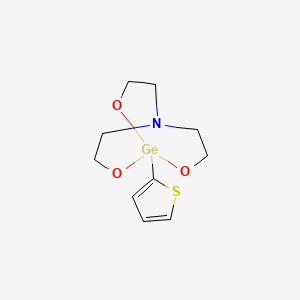
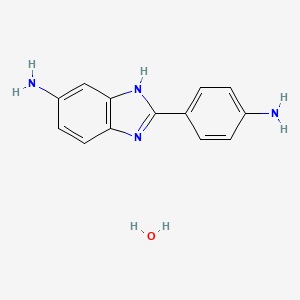
![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
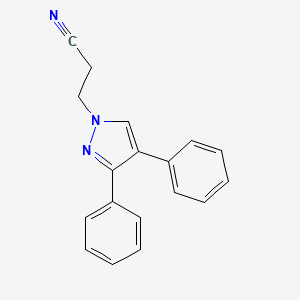
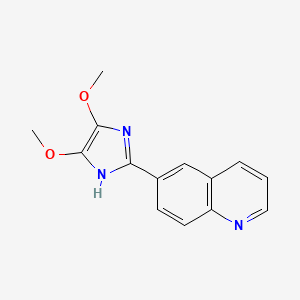
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
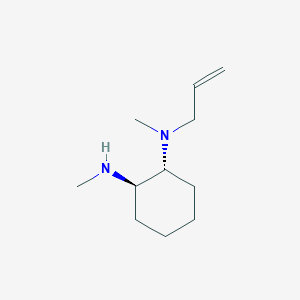
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
